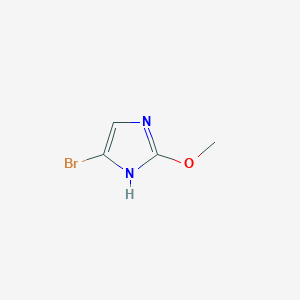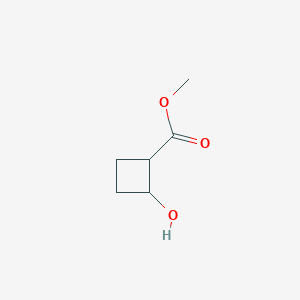
Methyl 2-hydroxycyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxycyclobutane-1-carboxylate: is an organic compound featuring a cyclobutane ring substituted with a hydroxyl group and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxycyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diene, followed by esterification. The reaction typically requires a catalyst, such as palladium, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired cyclobutane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s unique cyclobutane ring structure also contributes to its reactivity and specificity in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanol: Similar in structure but lacks the ester group.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.
Methyl cyclobutane-1-carboxylate: Lacks the hydroxyl group.
Uniqueness: Methyl 2-hydroxycyclobutane-1-carboxylate is unique due to the presence of both a hydroxyl and an ester group on the cyclobutane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
methyl 2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5(4)7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
RGILVPBEIDVAJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
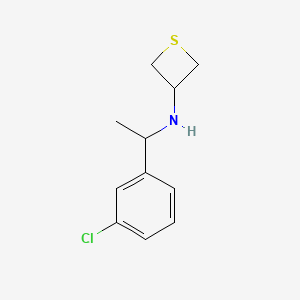
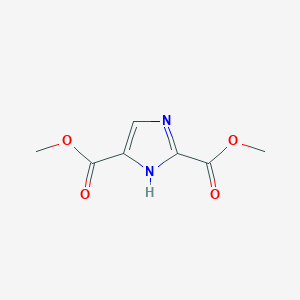
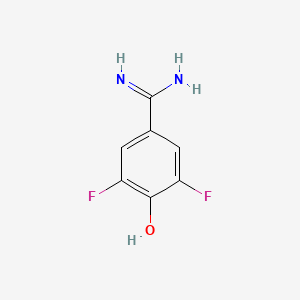
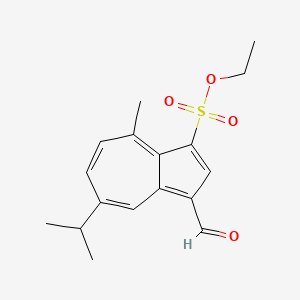
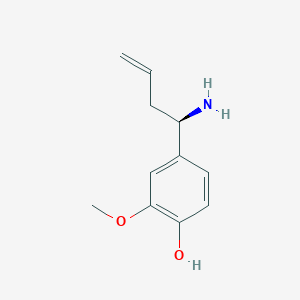
![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
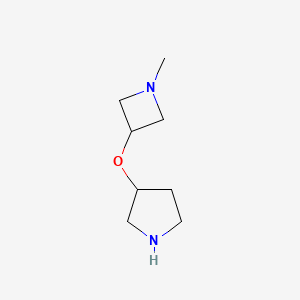

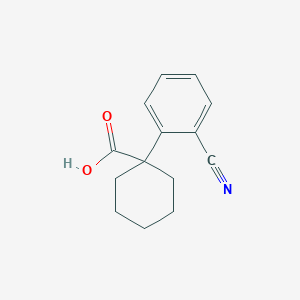

![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)
